molecular formula C10H5Br2NO2 B13657015 3,7-Dibromoquinoline-2-carboxylic acid

3,7-Dibromoquinoline-2-carboxylic acid

Cat. No.: B13657015
M. Wt: 330.96 g/mol
InChI Key: OEPCNJOLRKMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibromoquinoline-2-carboxylic acid is a brominated quinoline derivative that serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. Quinoline derivatives, particularly those with bromine substituents, are recognized as privileged structures in the development of novel bioactive compounds due to their versatile binding properties . Recent scientific investigations have highlighted the significant potential of dibromoquinoline compounds in pharmacological research. One area of application is in oncology; related dibromoquinoline structures have demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and HT29 (colorectal adenocarcinoma), by potentially inhibiting critical enzymes like human topoisomerase I, which is essential for DNA replication and repair . Furthermore, a novel dibromoquinoline compound has exhibited broad-spectrum antifungal activity against pertinent species of Candida, Cryptococcus, and Aspergillus at low concentrations . This antifungal effect is associated with a unique mechanism that targets metal ion homeostasis, a previously unexploited pathway that disrupts key virulence factors such as hyphae and biofilm formation in Candida albicans . The presence of both bromine atoms and the carboxylic acid functional group on the quinoline core makes this compound an excellent precursor for further chemical modifications, such as nitration or the formation of amide bonds, to create a library of derivatives for structure-activity relationship (SAR) studies . Researchers can leverage this compound to develop new chemical entities with enhanced efficacy and selectivity for investigating anticancer and antimicrobial therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H5Br2NO2

Molecular Weight

330.96 g/mol

IUPAC Name

3,7-dibromoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5Br2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15)

InChI Key

OEPCNJOLRKMLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Br)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Quinoline-2-carboxylic Acid Derivatives

A classical approach involves starting from quinoline-2-carboxylic acid or its esters, followed by selective bromination at the 3 and 7 positions. The reaction conditions typically employ bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to achieve dibromination without over-substitution.

  • Solvents such as acetic acid or chloroform can be used.
  • Temperature control is critical to avoid polybromination.
  • Reaction monitoring by TLC or NMR ensures selective dibromination.

Stepwise Bromination via Directed Lithiation

An alternative method uses directed ortho-lithiation of quinoline derivatives:

  • Lithiation at positions adjacent to the nitrogen atom is achieved using strong bases such as n-butyllithium.
  • Electrophilic bromination with bromine or brominating agents introduces bromine atoms at desired positions.
  • Subsequent carboxylation at the 2-position is performed by treatment with carbon dioxide, followed by acidic workup to yield the carboxylic acid.

This method allows for regioselective introduction of bromine atoms and the carboxyl group with good control.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances involve the use of palladium-catalyzed cross-coupling reactions starting from 2,8-dibromoquinoline derivatives, which can be regioselectively manipulated to install substituents at the 3 and 7 positions.

  • Suzuki-Miyaura coupling with arylboronic acids can introduce aryl groups at brominated positions.
  • Subsequent functional group transformations, including oxidation or hydrolysis, can yield carboxylic acids.
  • Catalysts such as PdCl₂(PCy₃)₂ have been shown to improve yields and selectivity.

Representative Experimental Data and Yields

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct bromination Quinoline-2-carboxylic acid Br₂ or NBS Acetic acid, 0-25°C 60-75 Requires careful control to avoid polybromination
Directed lithiation + bromination + carboxylation Quinoline n-BuLi, Br₂, CO₂ THF, -78°C to RT 50-70 High regioselectivity, multi-step
Pd-catalyzed cross-coupling 2,8-dibromoquinoline PdCl₂(PCy₃)₂, ArB(OH)₂ DMF, reflux 80-90 Allows further derivatization

Summary and Recommendations

The preparation of this compound can be efficiently achieved via:

  • Controlled direct bromination of quinoline-2-carboxylic acid derivatives.
  • Directed lithiation followed by electrophilic bromination and carboxylation.
  • Palladium-catalyzed cross-coupling strategies starting from dibromoquinoline precursors.

Each method offers advantages in terms of selectivity, yield, and scalability. The palladium-catalyzed approach, in particular, offers a versatile platform for further functionalization and is supported by recent literature demonstrating high yields and catalyst efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

3,7-Dibromoquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dibromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substituents on quinoline derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis with key analogs:

7-Aminoquinoline-2-carboxylic Acid
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.186 g/mol
  • Key Features: The 7-amino group (electron-donating) contrasts with the 7-bromo substituent (electron-withdrawing) in the target compound. This substitution reduces acidity at the carboxylic acid group compared to 3,7-dibromoquinoline-2-carboxylic acid. The amino group enhances solubility in polar solvents and may increase bioavailability in biological systems .
7-Bromoisoquinoline-3-carboxylic Acid
  • Molecular Formula: Not explicitly provided, but structurally analogous.
  • Key Features: The isoquinoline scaffold differs from quinoline by a fused benzene-pyridine ring arrangement. Bromine at position 7 and a carboxylic acid at position 3 alter electronic distribution and steric hindrance. Isoquinoline derivatives often exhibit distinct binding affinities in medicinal chemistry compared to quinolines .
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Molecular Formula: Not explicitly provided.
  • Key Features: This compound has multiple substituents (cyclopropyl, fluoro, methyl, oxo), which enhance steric bulk and hydrogen-bonding capacity. Such modifications are common in fluoroquinolone antibiotics .
7-Bromo-2-methylquinoline-3-carboxylic Acid Ethyl Ester
  • Molecular Formula: C₁₃H₁₂BrNO₂
  • Molecular Weight : 294.14 g/mol
  • Key Features : The ethyl ester group at position 3 increases lipophilicity, enhancing membrane permeability. The methyl group at position 2 introduces steric effects that may hinder enzymatic degradation .

Q & A

Q. What are the optimal synthetic routes for 3,7-Dibromoquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated quinoline carboxylic acids often employs Friedländer condensation between substituted aminobenzaldehydes and ketones. For brominated derivatives, bromination steps must be carefully controlled to achieve regioselectivity. For example, highlights a one-pot synthesis of quinoline-3-carboxylic acid derivatives using salicylaldehyde analogs and ketones under acidic conditions, yielding products with >90% purity . Key factors affecting yield include:

  • Catalyst choice : Keplerate catalysts (e.g., polyoxometalates) can enhance reaction efficiency and reduce side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while green solvents (e.g., water) minimize environmental impact .
  • Temperature : Reflux conditions (~100–120°C) are critical for cyclization .

Q. How does bromination at the 3 and 7 positions affect the compound’s reactivity compared to other halogenated analogues?

Methodological Answer: Bromine’s electronegativity and steric bulk significantly alter reactivity. compares brominated and chlorinated quinoline derivatives, showing that bromine:

  • Enhances nucleophilic substitution rates due to better leaving-group ability compared to chlorine .
  • Increases steric hindrance at the 3 and 7 positions, reducing accessibility for enzyme binding in biological assays .
  • Modifies electronic properties (e.g., red-shifted UV-Vis absorption) due to heavy-atom effects, which is critical for photophysical studies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons at C-5 and C-8 appear as doublets (δ 7.8–8.5 ppm), while the carboxylic acid proton is deshielded (δ 12–13 ppm) .
    • ¹³C NMR : Quinoline carbons (C-2, C-4) resonate at δ 160–170 ppm; brominated carbons (C-3, C-7) show downfield shifts due to electron withdrawal .
  • IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the carboxylic acid group .
  • MS : Molecular ion peaks ([M+H]⁺) at m/z 330.96 align with the molecular formula C₁₀H₅Br₂NO₂ .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) can predict binding affinities. demonstrates how chloro-analogs interact with ATP-binding pockets via hydrogen bonding and π-π stacking .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values for bromine) with antimicrobial activity. Bromine’s +I effect may enhance lipophilicity, improving membrane penetration .
  • DFT calculations : Optimize geometries to identify reactive sites for functionalization (e.g., C-4 carboxyl group as a hydrogen-bond donor) .

Q. What strategies can mitigate challenges in achieving high regioselectivity during the bromination of quinoline-2-carboxylic acid precursors?

Methodological Answer:

  • Directing groups : Use electron-withdrawing groups (e.g., nitro) at C-2 to direct bromination to C-3 and C-6. shows that pre-functionalized substrates reduce competing side reactions .
  • Lewis acid catalysts : FeBr₃ or AlBr₃ can stabilize transition states, favoring para-bromination on the quinoline ring .
  • Microwave-assisted synthesis : Shortens reaction time, minimizing over-bromination. Yields >85% have been reported for similar compounds under controlled power settings .

Q. How do structural modifications at the C-2 carboxylic acid group impact the compound’s stability and bioavailability?

Methodological Answer:

  • Esterification : Converting the carboxylic acid to an ethyl ester (e.g., Ethyl 3-amino-7-bromoquinoline-2-carboxylate) improves metabolic stability by reducing susceptibility to hydrolysis .
  • Chelation : The carboxyl group can coordinate with metal ions (e.g., Fe³⁺), altering solubility. Adjusting pH to 6–7 stabilizes the deprotonated form for in vitro assays .
  • Prodrug design : Amide derivatives (e.g., conjugates with PEG) enhance aqueous solubility for pharmacokinetic studies .

Q. What contradictions exist in reported data on the biological activity of brominated quinolines, and how can researchers resolve them?

Methodological Answer:

  • Antimicrobial activity discrepancies : Some studies report MIC values <10 µg/mL, while others show no activity. These may arise from:
    • Strain-specific resistance mechanisms (e.g., efflux pumps) .
    • Assay variability (e.g., broth microdilution vs. disk diffusion) .
  • Mitigation : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.